molecular formula C15H21N3O4S B6779424 N-(2,3-dihydro-1-benzofuran-4-yl)-4-ethylsulfonylpiperazine-1-carboxamide

N-(2,3-dihydro-1-benzofuran-4-yl)-4-ethylsulfonylpiperazine-1-carboxamide

Cat. No.: B6779424
M. Wt: 339.4 g/mol
InChI Key: HZKTZZNACORIGH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-4-yl)-4-ethylsulfonylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety, a piperazine ring, and an ethylsulfonyl group, making it a versatile molecule for chemical synthesis and biological studies.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-4-yl)-4-ethylsulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-2-23(20,21)18-9-7-17(8-10-18)15(19)16-13-4-3-5-14-12(13)6-11-22-14/h3-5H,2,6-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKTZZNACORIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)NC2=C3CCOC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-4-yl)-4-ethylsulfonylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-phenoxyethanol in the presence of a Lewis acid such as zinc chloride at elevated temperatures . The resulting 2,3-dihydrobenzofuran is then functionalized to introduce the piperazine and ethylsulfonyl groups through a series of nucleophilic substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1-benzofuran-4-yl)-4-ethylsulfonylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while nucleophilic substitution on the piperazine ring can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-4-yl)-4-ethylsulfonylpiperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-4-yl)-4-ethylsulfonylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity and selectivity, while the ethylsulfonyl group can influence its solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1-benzofuran-4-yl)-4-ethylsulfonylpiperazine-1-carboxamide is unique due to its combination of a benzofuran core with a piperazine ring and an ethylsulfonyl group. This structural arrangement provides a balance of chemical reactivity, biological activity, and physicochemical properties, making it a valuable compound for diverse scientific applications.

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